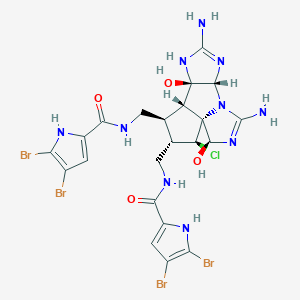
Ácido 2-aminometil-3-(4-metoxifenil)propiónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, involves bromination, acylation, and hydrolysis steps, highlighting the versatility and adaptability of methods for creating structurally similar compounds. The overall yield from such processes can be optimized through careful control of reaction conditions (H. Ai, 2002).
Molecular Structure Analysis
Structural investigations, including X-ray crystallography and spectroscopic methods, have been applied to compounds with similar frameworks. For instance, studies on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid reveal intricate details about molecular conformation, intramolecular and intermolecular interactions, and the impact of substituents on stability and reactivity (P. Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of related compounds showcases a range of interactions, including hydrogen bonding, that significantly influence their structural stability and reactivity patterns. For example, modifications such as methoxy substitution have been shown to stabilize molecules through additional intermolecular interactions (P. Venkatesan et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the practical applications of a compound. While specific data for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid are not provided, analogous compounds have been studied to determine how structural elements influence these physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are pivotal for synthesizing and applying 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. Investigations into compounds like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid provide insights into the effects of functional groups on chemical behavior (Isuru R. Kumarasinghe et al., 2009).
Aplicaciones Científicas De Investigación
Inhibición de la formación de fibrillas amiloides
Este compuesto se ha estudiado por su potencial para inhibir la formación de fibrillas amiloides, que están asociadas con diversas enfermedades, incluidas la enfermedad de Alzheimer y la artritis reumatoide . Al incorporarse a secuencias peptídicas, puede prevenir la autoasociación que conduce a la formación de fibrillas, ofreciendo una vía para aplicaciones terapéuticas.
Investigación proteómica
En proteómica, este compuesto se utiliza para modificar péptidos y proteínas para estudiar su estructura y función. Sirve como bloque de construcción en la síntesis de análogos de péptidos, ayudando a comprender las interacciones y la estabilidad de las proteínas .
Actividad antioxidante
Los derivados de este compuesto han mostrado una alta actividad antioxidante. Esta propiedad es valiosa en el desarrollo de agentes terapéuticos destinados a combatir las enfermedades relacionadas con el estrés oxidativo.
Síntesis orgánica
El compuesto se utiliza en síntesis orgánica como intermediario. Su estructura permite diversas reacciones químicas, lo que lo convierte en un bloque de construcción versátil para sintetizar moléculas más complejas .
Biomarcador para el consumo de café
Un metabolito de este compuesto se ha identificado como un biomarcador sensible para el consumo de café. Esta aplicación es significativa en estudios nutricionales y para comprender los efectos en la salud del consumo de café .
Inhibición de la producción de prostaglandina E2
Se ha descubierto que ciertos metabolitos de este compuesto pueden inhibir la producción de prostaglandina E2. Esto es importante en el contexto de la inflamación y el manejo del dolor, ya que la prostaglandina E2 es un mediador de estos procesos fisiológicos .
Química supramolecular
La capacidad del compuesto para formar diversas morfologías, como microesferas polidispersas, lo convierte en un tema de interés en química supramolecular. Los investigadores exploran sus propiedades de autoensamblaje para crear nuevos materiales .
Diseño de agentes terapéuticos
Debido a su versatilidad estructural y actividad biológica, este compuesto es un candidato para el diseño de nuevos agentes terapéuticos. Su papel en la prevención de la formación de fibrillas amiloides es particularmente prometedor para el tratamiento de las afecciones relacionadas con la amiloidosis .
Mecanismo De Acción
Target of Action
The primary target of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is the amyloid fibril protein AS, which is responsible for rheumatoid arthritis . This compound interacts with the N-terminal AS (6–7) sequence of the non-immunoglobulin amyloid fibril protein AS .
Mode of Action
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid acts by inhibiting the formation of amyloid fibrils . The compound contains a single β-amino acid moiety, which when incorporated into a highly amyloidogenic peptide sequence, results in the complete inhibition of amyloid fibril formation .
Biochemical Pathways
The compound affects the biochemical pathway involved in the formation of amyloid fibrils. The Boc-L-Phe-L-Leu-OMe sequence 1, which has sequence identity with the N-terminal AS (6–7) of the non-immunoglobulin amyloid fibril protein AS, self-associates to produce fibrils .
Result of Action
The result of the action of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is the inhibition of amyloid fibril formation . This leads to a change in the morphology of the peptide, from an elongated ribbon-like structure to a polydisperse microsphere morphology . This change in morphology is indicative of the compound’s inhibitory effect on fibril formation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKAWZDMKJDTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640588 | |
| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
682803-14-1 | |
| Record name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(15S)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263534.png)



![2-aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B1263540.png)



![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)


![(2S,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1263551.png)

